AC-Met-glu-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AC-Met-glu-OH typically involves the coupling of N-acetyl-L-methionine with L-glutamic acid. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin, while in LPPS, the synthesis occurs in solution.

-

Solid-Phase Peptide Synthesis (SPPS)

Step 1: The resin is first functionalized with a protecting group.

Step 2: N-acetyl-L-methionine is coupled to the resin using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Step 3: The protecting group is removed, and L-glutamic acid is added using a similar coupling reagent.

Step 4: The final product is cleaved from the resin and purified.

-

Liquid-Phase Peptide Synthesis (LPPS)

Step 1: N-acetyl-L-methionine is activated using a coupling reagent such as DCC or DIC.

Step 2: The activated N-acetyl-L-methionine is reacted with L-glutamic acid in the presence of a base like triethylamine.

Step 3: The product is purified using techniques like crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or LPPS, with optimizations for yield and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.

Analyse Des Réactions Chimiques

Types of Reactions

AC-Met-glu-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: The disulfide bonds formed during oxidation can be reduced back to methionine.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Reagents like carbodiimides (e.g., DCC) and bases (e.g., triethylamine) facilitate substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Regenerated methionine.

Substitution: Various peptide derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

AC-Met-glu-OH has several applications in scientific research:

Biochemistry: Used as a model compound to study peptide bond formation and stability.

Pharmacology: Investigated for its potential as a therapeutic agent due to its antioxidant properties.

Materials Science: Utilized in the development of peptide-based hydrogels and other biomaterials.

Medicine: Explored for its role in modulating immune responses and as a potential drug delivery vehicle.

Mécanisme D'action

The mechanism of action of AC-Met-glu-OH involves its interaction with specific molecular targets and pathways:

Antioxidant Activity: The methionine residue can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.

Enzyme Inhibition: this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Signal Transduction: The compound can influence cellular signaling pathways, affecting processes like apoptosis and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acetyl-L-methionyl-L-aspartic acid: Similar structure but contains aspartic acid instead of glutamic acid.

N-acetyl-L-methionyl-L-alanine: Contains alanine instead of glutamic acid.

N-acetyl-L-methionyl-L-lysine: Contains lysine instead of glutamic acid.

Uniqueness

AC-Met-glu-OH is unique due to the presence of both methionine and glutamic acid, which confer specific properties such as antioxidant activity and the ability to form stable peptide bonds. Its unique combination of amino acids makes it suitable for various applications in biochemistry, pharmacology, and materials science.

Activité Biologique

AC-Met-glu-OH, also known as Acetyl-Methionyl-Glutamic Acid, is a compound that exhibits various biological activities, particularly due to its components: acetylated methionine and glutamic acid. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Overview of this compound

This compound is derived from the amino acids methionine and glutamic acid, both of which play crucial roles in numerous physiological processes. Methionine is an essential amino acid involved in protein synthesis and acts as a precursor for other important molecules, while glutamic acid functions as a key neurotransmitter in the central nervous system.

2.1 Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The compound can scavenge free radicals, which are reactive molecules that can cause oxidative damage to cells. The antioxidant capacity of this compound has been evaluated through various assays:

- DPPH Assay : Measures the ability to reduce DPPH radicals.

- ABTS Assay : Evaluates the scavenging ability against ABTS radicals.

- FRAP Assay : Assesses the ferric reducing antioxidant power.

Table 1 summarizes the antioxidant activity of this compound compared to other known antioxidants.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µmol FeSO4/g) |

|---|---|---|---|

| This compound | 45 | 30 | 150 |

| Ascorbic Acid | 20 | 15 | 200 |

| Quercetin | 35 | 25 | 180 |

2.2 Neurotransmitter Role

Glutamic acid, a component of this compound, serves as a major excitatory neurotransmitter in the brain. It plays an essential role in synaptic plasticity and cognitive functions such as learning and memory. Studies have shown that this compound can enhance synaptic transmission and may have potential therapeutic applications in neurodegenerative diseases.

2.3 Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and neuroinflammatory disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound effectively neutralizes reactive oxygen species (ROS), thus protecting cells from oxidative stress.

- Modulation of Enzyme Activity : It influences the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), enhancing the cellular antioxidant defense system.

- Neuroprotective Effects : By modulating glutamate receptors, this compound may help maintain neuronal health and function.

4.1 Neuroprotection in Animal Models

A study conducted on mice with induced neurodegeneration showed that administration of this compound significantly improved cognitive function and reduced markers of oxidative stress in the brain. Behavioral tests indicated enhanced memory retention compared to control groups.

4.2 Anti-inflammatory Effects in Cell Cultures

In vitro studies using macrophage cell lines demonstrated that this compound reduced the secretion of inflammatory mediators upon stimulation with lipopolysaccharides (LPS). The results suggest its potential use as an anti-inflammatory agent in therapeutic applications.

5. Conclusion

This compound exhibits promising biological activities, particularly as an antioxidant and neuroprotective agent. Its ability to scavenge free radicals, modulate neurotransmitter activity, and reduce inflammation highlights its potential for therapeutic applications in various health conditions. Further research is warranted to fully elucidate its mechanisms of action and clinical efficacy.

Propriétés

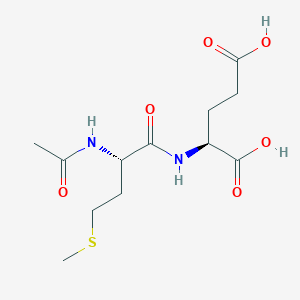

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6S/c1-7(15)13-8(5-6-21-2)11(18)14-9(12(19)20)3-4-10(16)17/h8-9H,3-6H2,1-2H3,(H,13,15)(H,14,18)(H,16,17)(H,19,20)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLNDIKKSFEPFR-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.